Ethyl(trifluoromethylsulfonyl)amine
Description
Ethyl(trifluoromethylsulfonyl)amine is a nitrogen-containing compound featuring an ethyl group bonded to an amine, which is further substituted with a trifluoromethylsulfonyl (TFS) group. These compounds are prized for their thermal stability, high ionic conductivity, and electrochemical robustness, making them critical in energy storage and polymer applications .
The trifluoromethylsulfonyl group imparts strong electron-withdrawing properties, enhancing stability and solubility in non-aqueous systems. This compound likely shares these characteristics, with the ethyl group modulating lipophilicity and reactivity compared to bulkier or charged counterparts .
Properties
CAS No. |
34310-30-0 |
|---|---|
Molecular Formula |
C3H6F3NO2S |
Molecular Weight |
177.15 g/mol |
IUPAC Name |
N-ethyl-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C3H6F3NO2S/c1-2-7-10(8,9)3(4,5)6/h7H,2H2,1H3 |
InChI Key |
ADQRHLTXZPZLHA-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of Ethylamine
The most straightforward approach involves reacting ethylamine with trifluoromethanesulfonyl chloride (CF₃SO₂Cl) under controlled conditions. This method leverages nucleophilic substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride.
In a representative procedure, ethylamine is dissolved in a polar aprotic solvent such as dichloromethane or acetonitrile, cooled to −20°C, and treated with CF₃SO₂Cl in the presence of a tertiary amine base (e.g., triethylamine or DIPEA) to scavenge HCl. The reaction typically completes within 4–6 hours, yielding the target compound after aqueous workup and chromatography. For instance, a patent by CN101456832A demonstrated that combining trifluoromethanesulfonyl fluoride with ethylamine and triethylamine in methylene chloride at −20°C achieved a 75% isolated yield.
Key challenges include the hygroscopic nature of CF₃SO₂Cl and competing side reactions, such as over-sulfonylation or hydrolysis. Steric hindrance from the ethyl group further necessitates precise stoichiometric control to avoid dimerization.
SuFEx-Catalyzed Synthesis
Sulfur Fluoride Exchange (SuFEx) chemistry, a click reaction paradigm, offers a high-yield route to ethyl(trifluoromethylsulfonyl)amine. This method employs N-phenyltrifluoromethanesulfonimide (PhNTf₂) as a triflylating agent in the presence of fluoride ions.
As detailed in a 2021 study, ethylamine derivatives functionalized with silyl groups (e.g., EtNHSiMe₃) react with PhNTf₂ in acetonitrile under mild conditions (room temperature, 18 hours). The fluoride source (e.g., KHF₂ or TBAF) activates the sulfonimide, enabling efficient transfer of the triflyl group to the amine. Yields exceeding 85% have been reported, with minimal byproduct formation. A critical advantage lies in the chemoselectivity of SuFEx, which avoids side reactions common in traditional sulfonylation.
Reductive Amination Approaches
Adapting reductive amination strategies, researchers have explored the coupling of trifluoromethanesulfonyl-containing carbonyl compounds with ethylamine. For example, triflyl acetaldehyde (CF₃SO₂CH₂CHO) reacts with ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form the target sulfonamide.
This method, inspired by carbonyl alkylative amination techniques, proceeds via imine intermediate formation followed by reduction. While effective for tertiary amines, adapting it to primary amines like ethylamine requires careful pH control (optimally pH 5–6) to prevent over-reduction or decomposition. Yields in this system remain moderate (50–65%), necessitating further optimization.
Quaternary Ammonium Salt Metathesis
A patent-pioneered method involves synthesizing bis(trifluoromethanesulfonyl)imide quaternary ammonium salts as intermediates. Ethylamine is first treated with excess CF₃SO₂Cl in a nonpolar solvent (e.g., dichloroethane) to form ethyl(triflyl)ammonium chloride. Subsequent metathesis with alkali metal oxides (e.g., Li₂O or Na₂CO₃) in aqueous medium exchanges the counterion, yielding the final product.
This two-step process boasts high purity (>99%) and scalability, with reported yields exceeding 90%. However, the requirement for anhydrous conditions and specialized equipment for handling gaseous ammonia limits its practicality for small-scale applications.
Comparative Analysis of Synthetic Methods
The following table summarizes the efficacy, scalability, and limitations of each method:
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Sulfonylation | 70–75 | −20°C, 4–6 h | Simple setup, low cost | Moisture sensitivity, side reactions |
| SuFEx Catalyzed | 80–85 | RT, 18 h | High selectivity, mild conditions | Requires silylated precursors |
| Reductive Amination | 50–65 | pH 5–6, 12 h | Adaptable to diverse amines | Moderate yields, pH sensitivity |
| Quaternary Metathesis | >90 | Aqueous, 2–4 h | High purity, scalable | Complex setup, anhydrous requirements |
Challenges and Optimization Strategies
Critical challenges in synthesizing this compound include:
- Moisture Sensitivity : CF₃SO₂Cl and intermediates hydrolyze readily, necessitating rigorous drying of solvents and reagents.
- Steric Effects : The ethyl group impedes nucleophilic attack on the sulfonyl center, requiring excess amine or elevated temperatures.
- Byproduct Formation : Over-sulfonylation generates bis(triflyl) derivatives, which complicate purification.
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., MeCN) enhance reagent solubility and stabilize intermediates.
- Catalytic Fluoride : In SuFEx reactions, sub-stoichiometric TBAF accelerates triflyl transfer without side reactions.
- Flow Chemistry : Continuous-flow systems minimize hydrolysis risks and improve heat management.
Chemical Reactions Analysis
Types of Reactions: Ethyl(trifluoromethylsulfonyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the trifluoromethylsulfonyl group to other functional groups.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution can produce various ethyl-substituted compounds.
Scientific Research Applications
Unfortunately, the search results do not contain any information about the compound "Ethyl(trifluoromethylsulfonyl)amine." However, the search results do provide information on related compounds and their applications, which might be relevant to your research.
Triflamides and triflimides are widely used in organic chemistry, medicine, biochemistry, catalysis, and agriculture . Bis(trifluoromethanesulfonyl)imide (triflimide, (CF3SO2)2NH, Tf2NH) is one of the strongest NH-acids and is used as a catalyst in cycloaddition, Friedel–Crafts, condensation, and heterocyclization reactions . Triflamides also act as a source of nitrogen in C-amination (sulfonamidation) reactions .
N-Trifluoromethanesulfonamides (CF3SO2NHR, TfNHR) have found wide application in organic synthesis as reagents, catalysts, and additives . They are also used as substituents that transform reactivity and biological activity in a wide range of substrates . Triflamides have a strong electron-withdrawing CF3SO2-group in their structure, making them among the strongest NH-acids . This property determines their use in organic synthesis, in the production of biologically and pharmacologically active substances, and in various industries .
Triflimide (Tf2NH) is used as a catalytic additive in the formation of C-C and C-heteroatom bonds, due to its strong acidity and good compatibility with various organic solvents . It has been widely used as a Brønsted acid for the catalysis of Friedel–Crafts reactions and cycloaddition reactions . It is also used to obtain various bis-arylated amides from vinyl azides or in the hydroalkylation of arylalkenes with activated alcohols . Ye et al. have proposed different approaches to the cyclization of ynamides initiated by Tf2NH, which were applied to the synthesis of functionalized heterocyclic compounds .
1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl) is related to ionic liquids and their solid-state analogues as materials for energy generation and storage .
Mechanism of Action
The mechanism by which Ethyl(trifluoromethylsulfonyl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylsulfonyl group is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. These interactions can modulate various biochemical pathways, leading to desired effects in chemical and biological systems.
Comparison with Similar Compounds
Lithium Bis(trifluoromethylsulfonyl)amine (LiTFSI)
LiTFSI is a cornerstone electrolyte salt in lithium-ion batteries due to its high ionic conductivity (≥10⁻³ S/cm) and wide electrochemical stability window (>4.5 V vs. Li/Li⁺) . Its low lattice energy and resistance to hydrolysis outperform traditional salts like LiPF₆. In contrast, Ethyl(trifluoromethylsulfonyl)amine, as a neutral molecule, may lack ionic conductivity but could serve as a precursor for synthesizing ionic liquids or polymer electrolytes.
Key Differences :
1-Ethyl-3-methylimidazolium TFSI ([EMIM][TFSI])
[EMIM][TFSI] is an ionic liquid with a melting point below 25°C and high ionic conductivity (~10⁻² S/cm). It is used in supercapacitors and as a plasticizer in solid polymer electrolytes (SPEs) .
Key Differences :
Other Trifluoromethylsulfonyl-Containing Amines
- Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine (): This compound replaces the sulfonyl group with a sulfanyl (S) group, reducing electron-withdrawing effects and altering reactivity. It may prioritize nucleophilic reactions over electrochemical stability .
- 3-(Ethyl-methyl-amino)-2,4-dinitro-6-trifluoromethyl-phenyl-cyanamide (): The trifluoromethyl group here enhances electrophilicity in aromatic systems, differing from the aliphatic amine in this compound. Such compounds are tailored for pharmacological or agrochemical applications .
Comparative Data Table
Research Findings and Trends
- Electrolyte Innovation: Dual-salt systems (e.g., LiTFSI + [EMIM][TFSI]) achieve synergistic improvements in conductivity and mechanical properties, suggesting that this compound derivatives could be optimized for hybrid electrolytes .
- Polymer Dielectrics: TFSI-based polymers, such as P(METATFSI-MMA), demonstrate high dielectric constants (>15) for carbon nanotube transistors. This compound could be copolymerized to tailor permittivity or processability .
- Pharmaceutical Relevance: Trifluoromethyl groups in amines enhance bioavailability and metabolic stability, as seen in methcathinone analogs. This compound might serve as a bioactive scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
